2-Bromothiazolo[4,5-c]pyridine

Cyclin-Dependent Kinase (CDK) Kinase Inhibition Cancer

Kinase inhibitor programs relying on chloro-thiazolopyridine isomers often face suboptimal cross-coupling yields, delaying lead optimization. 2-Bromothiazolo[4,5-c]pyridine resolves this bottleneck. Its strategically positioned bromine atom delivers superior palladium-catalyzed coupling efficiency, enabling rapid diversification at the 2-position. • Directly aligned with Incyte-patented Pim kinase inhibitor scaffolds-prioritize this core for focused library synthesis. • 2-Br substituent provides optimal reactivity balance vs. 2-Cl (lower coupling yields) and 2-I (stability concerns). • [4,5-c] fusion ensures correct spatial geometry for target binding, unlike [5,4-c] isomers showing diminished kinase inhibition. Standard purity ≥95%. Available for immediate global dispatch.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
Cat. No. B13920060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromothiazolo[4,5-c]pyridine
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1SC(=N2)Br
InChIInChI=1S/C6H3BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H
InChIKeyROUZDEGYNUCBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromothiazolo[4,5-c]pyridine: Kinase-Targeted Building Block


2-Bromothiazolo[4,5-c]pyridine (CAS 1508002-59-2) is a heteroaromatic compound featuring a thiazole ring fused to a pyridine ring at the [4,5-c] junction, with a bromine substituent at the 2-position of the thiazole moiety [1]. This specific substitution pattern and ring fusion confer a unique profile of reactivity and biological activity that distinguishes it from other thiazolopyridine isomers and halogenated analogs . The compound serves as a key synthetic intermediate for the construction of kinase inhibitors, with its bromine atom providing a strategic handle for cross-coupling reactions that enable the rapid diversification of the core scaffold [2]. Its utility is further underscored by its presence in patented structures targeting Pim kinases and cyclin-dependent kinases (CDKs), where the bromine atom has been demonstrated to play a critical role in modulating both target engagement and cellular potency [3].

2-Bromo substitution enables Pd-catalyzed cross-coupling diversification
[4,5-c] ring fusion offers a distinct scaffold for kinase-targeted chemistry
Reported as a key intermediate in Pim and CDK inhibitor patent families

2-Bromothiazolo[4,5-c]pyridine: Isomer & Halogen Specificity


The practice of substituting a thiazolopyridine core with a positional isomer or a different 2-halogen analog can lead to significant, often detrimental, changes in a compound's physicochemical and biological profile. The [4,5-c] fusion pattern dictates the spatial orientation of the aromatic system and the electronics of the nitrogen atoms, which are critical for target binding, as demonstrated by the distinct activity of thiazolo[4,5-c]pyridine derivatives versus their [5,4-c] counterparts in kinase inhibition assays [1]. Furthermore, the choice of the 2-position halogen is non-trivial; the bromine atom provides an optimal balance of reactivity for cross-coupling and steric/electronic properties that influence target engagement. For instance, while the 2-chloro analog may exhibit different reactivity in nucleophilic substitutions, the 2-bromo derivative is often preferred for its superior performance in palladium-catalyzed transformations, enabling the synthesis of diverse compound libraries with high efficiency . The quantitative evidence below demonstrates that these seemingly minor structural variations translate into measurable differences in inhibitory potency, selectivity, and synthetic tractability.

Target Feature
Alternative May Shift Profile
2-Bromo-[4,5-c] core
[5,4-b] isomer may alter kinase binding orientation
2-Bromo for cross-coupling
2-Chloro may reduce oxidative addition efficiency
Balanced stability/reactivity
2-Iodo may require stricter handling and storage

2-Bromothiazolo[4,5-c]pyridine: Evidence vs. Analogs


Pan-CDK Inhibition via N-Aryl-2-aminothiazoles

2-Bromothiazolo[4,5-c]pyridine serves as a direct precursor to a class of N-aryl-2-aminothiazoles that have been demonstrated to be potent pan-CDK inhibitors. The 2-bromo substituent is essential for the initial synthetic step to install the 2-amino group, a key pharmacophore for CDK inhibition. In a direct comparison, the N-aryl-2-aminothiazole derivatives prepared from this specific bromo-heterocycle exhibited pan-CDK inhibitory activity, while N-acyl analogs, which are derived from a different synthetic pathway, showed a distinct and narrower selectivity profile, being primarily selective for CDK2 [1]. This highlights that the 2-bromo starting material is required to access the broad-spectrum CDK inhibition phenotype. For a representative compound (Compound 7) from this series, potent cellular cytotoxicity was observed, correlating with its pan-CDK activity. [1]

CDK Inhibition Profile
Cross-study
Pan-CDK activity (CDK1/2/4) vs N-acyl analogs: CDK2-selective
2-Bromo scaffold required for pan-CDK phenotype
IC50 details in original publication; review for reproducibility
Cyclin-Dependent Kinase (CDK) Kinase Inhibition Cancer

Patented Pim Kinase Inhibitor Scaffold

The thiazolo[4,5-c]pyridine core, specifically when functionalized with a 2-bromo substituent as a synthetic entry point, is a key component in a series of patented compounds from Incyte Corporation that function as potent Pim kinase inhibitors [1]. While the patent (MX2015009057A) does not disclose a direct head-to-head IC50 comparison for the brominated scaffold against other halogenated analogs, the structure-activity relationship (SAR) inherent in the patent claims underscores that the 2-position substituent is a critical variable for modulating kinase inhibition. The patent's focus on thiazole and pyridine carboxamide derivatives, which are accessible via 2-bromothiazolo[4,5-c]pyridine, confirms the industrial relevance and validated biological utility of this specific building block [1].

Pim Kinase Patent
Class-level
Incyte Corp. patent MX2015009057A claims thiazolo[4,5-c]pyridines as Pim inhibitors
Reported industrial utility in kinase programs
Specific IC50 data not publicly disclosed
Pim Kinase Kinase Inhibition Oncology

Dual sEH/FLAP Inhibition with Thromboxane Suppression

In a study directly comparing isomeric thiazolopyridine cores, the thiazolo[4,5-c]pyridine derivative (compound 41b) exhibited a unique biological profile distinct from its more potent [5,4-b]pyridine counterpart (compound 46a). While 46a showed enhanced FLAP antagonism and solubility, the [4,5-c] derivative 41b, though a less potent sEH/FLAP inhibitor, demonstrated an additional functional benefit: it significantly decreased thromboxane production in activated human peripheral blood mononuclear cells [1]. This indicates that the [4,5-c] ring fusion confers a specific pharmacodynamic effect (reduction of thromboxane biosynthesis) that is not observed with the [5,4-b] isomer [1].

Thromboxane Modulation
Head-to-head
[4,5-c] derivative 41b decreased thromboxane in PBMCs; [5,4-b] 46a did not
Reported functional differentiation in thromboxane biosynthesis
Further validation needed for translational context
sEH/FLAP Inflammation Solubility

2-Bromo Advantage for Cross-Coupling

The presence of a bromine atom at the 2-position provides a significant synthetic advantage over its chloro- or unsubstituted counterparts. This is because the C-Br bond is ideally suited for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstones of modern medicinal chemistry for building complex molecular architectures [1]. The 2-bromo substituent offers a balance of reactivity and stability; it is more reactive than the corresponding 2-chloro analog in oxidative addition steps, leading to higher yields and faster reaction times, yet is more stable and easier to handle than the 2-iodo analog . This translates to greater synthetic efficiency and a higher probability of successfully generating diverse compound libraries for biological screening.

Cross-Coupling Reactivity
Class-level
Br > Cl in oxidative addition; balance of reactivity and stability vs I
May support efficient library synthesis
Well-established principle in organometallic chemistry
Synthetic Chemistry Cross-Coupling C-C Bond Formation

2-Bromothiazolo[4,5-c]pyridine: Research & Industrial Uses


Pan-Kinase Inhibitor Lead Generation

2-Bromothiazolo[4,5-c]pyridine is the preferred starting material for synthesizing libraries of N-aryl-2-aminothiazoles, a validated chemotype for achieving broad-spectrum inhibition of cyclin-dependent kinases (CDKs) [1]. This is a critical strategy in oncology drug discovery where targeting multiple CDKs can overcome resistance mechanisms. The evidence demonstrates that this specific building block enables a pan-CDK inhibition profile that is not attainable with N-acyl analogs, making it an indispensable tool for projects focused on this mechanism of action. [1]

Pim Kinase Inhibitor Development

As evidenced by its central role in patents from Incyte Corporation, 2-bromothiazolo[4,5-c]pyridine is a key intermediate for the synthesis of potent Pim kinase inhibitors [2]. Researchers in oncology should prioritize this compound when constructing focused libraries for screening against Pim kinases, a family of oncogenes implicated in hematological malignancies and solid tumors. Its use is directly aligned with a proven industrial strategy for generating intellectual property in this therapeutic area. [2]

Dual sEH/FLAP Anti-inflammatory Agents

When designing multi-target anti-inflammatory drugs, the thiazolo[4,5-c]pyridine scaffold offers a distinct advantage over other isomers. As demonstrated by the work of Schoenthaler et al., derivatives based on this core not only inhibit sEH and FLAP but also uniquely suppress thromboxane biosynthesis, a key driver of inflammation and platelet aggregation [3]. This makes 2-bromothiazolo[4,5-c]pyridine the ideal starting point for developing next-generation NSAID alternatives with an improved safety profile and a broader spectrum of anti-inflammatory activity. [3]

Scaffold Diversification via Cross-Coupling

For medicinal chemistry groups seeking to maximize the chemical space explored around a central core, 2-bromothiazolo[4,5-c]pyridine is the most efficient choice. Its bromine substituent is optimally tuned for high-yielding cross-coupling reactions, enabling the rapid introduction of diverse aryl, heteroaryl, and amine groups at the 2-position [4]. This synthetic expediency directly translates to faster lead optimization cycles and a more cost-effective use of research resources compared to using the less reactive chloro analog or the more sensitive iodo analog. [4]

Application
Selection Property
Validation Focus
Pan-CDK inhibitor research
2-Bromo-[4,5-c] enables N-aryl-2-aminothiazole synthesis
Pan-CDK vs. CDK2 selectivity review
Pim kinase tool compound synthesis
Scaffold present in patented Pim inhibitor series
Kinase inhibition and selectivity profiling
Multi-target anti-inflammatory research
[4,5-c] isomer reported to modulate thromboxane in PBMCs
Functional thromboxane suppression and sEH/FLAP assays
Medicinal chemistry diversification
2-Bromo reactivity for Pd-catalyzed couplings
Cross-coupling yields and library synthesis efficiency

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